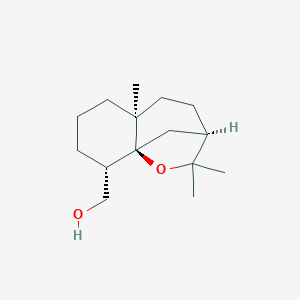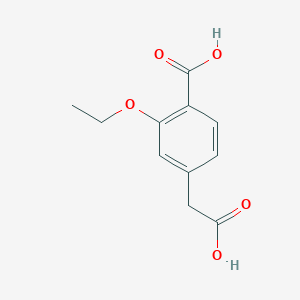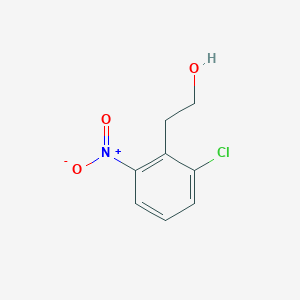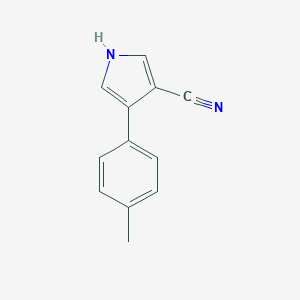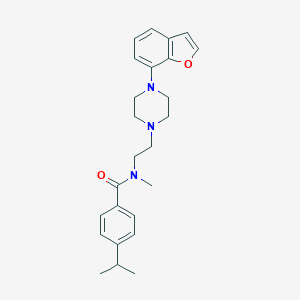![molecular formula C26H38O8 B025608 [(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate CAS No. 106009-78-3](/img/structure/B25608.png)
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplyroseol 4 is a spongian diterpene compound isolated from the marine sponge Dendrilla rosea. It belongs to a class of natural products known for their complex structures and diverse biological activities. The molecular formula of Aplyroseol 4 is C26H38O8, and it has a molecular weight of 478.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aplyroseol 4 can be synthesized through a series of stereoselective transformations starting from (+)-podocarp-8(14)-en-13-one. The key intermediate in these syntheses is a suitably substituted acid-dialdehyde, which is prepared from enone by a sequence of transformations involving stereoselective introduction of a C-7 oxygen functionality, photoaddition of acetylene to the C(8)–C(14) double bond to form a cyclobutene ring system, reductive cyanation of the C-13 carbonyl group, hydrolysis of the resulting nitrile group, and ozonolysis of the cyclobutene moiety .
Industrial Production Methods: Industrial production methods for Aplyroseol 4 are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the available information pertains to laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Aplyroseol 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Aplyroseol 4 include oxidizing agents like ozone and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to ensure the desired transformations occur efficiently.
Major Products Formed: The major products formed from the reactions of Aplyroseol 4 depend on the specific reagents and conditions used. For example, ozonolysis of the cyclobutene moiety can lead to the formation of various oxidized derivatives .
Applications De Recherche Scientifique
Aplyroseol 4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying marine natural products and their potential therapeutic uses. Research has shown that spongian diterpenes, including Aplyroseol 4, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Mécanisme D'action
The mechanism of action of Aplyroseol 4 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that Aplyroseol 4 exerts its effects by modulating cellular signaling pathways and interacting with key enzymes involved in various biological processes .
Comparaison Avec Des Composés Similaires
Aplyroseol 4 is part of a family of spongian diterpenes, which includes compounds like Aplyroseol 1, Aplyroseol 2, and Aplyroseol 3. These compounds share similar structural features but differ in their specific functional groups and biological activities. Aplyroseol 4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl and epoxy groups, which contribute to its distinct biological properties .
Propriétés
Numéro CAS |
106009-78-3 |
|---|---|
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1 |
Clé InChI |
XMYXVLQEZYXOCY-ZAUYXDBESA-N |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C |
SMILES canonique |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


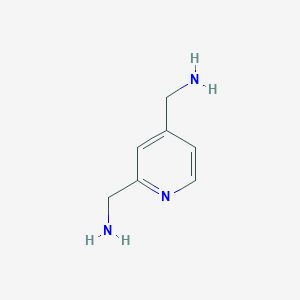
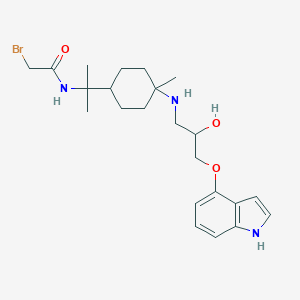
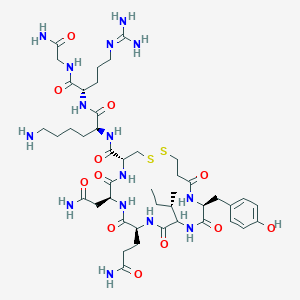
![[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate](/img/structure/B25530.png)
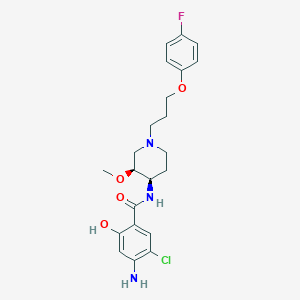
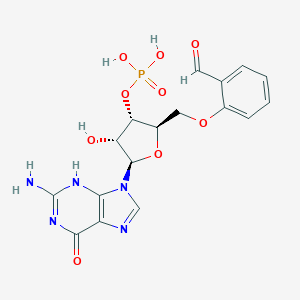
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
